molecular formula C19H18N4O3 B2556891 3-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d][1,2,3]triazin-4(3H)-one CAS No. 1235150-80-7

3-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d][1,2,3]triazin-4(3H)-one

Cat. No.: B2556891
CAS No.: 1235150-80-7
M. Wt: 350.378
InChI Key: KGDJRGOBXFPVBG-UHFFFAOYSA-N
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Description

The compound 3-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d][1,2,3]triazin-4(3H)-one represents a remarkable confluence of structure and function, spanning across fields such as chemistry, biology, and pharmacology. This multi-faceted molecule contains structural motifs that offer a versatile platform for a variety of applications and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Method 1

    • Starting with 3,4-dihydroisoquinoline, a methoxy substituent is introduced at the 6-position using a nucleophilic substitution reaction with methoxide ions.

    • The intermediate product undergoes a coupling reaction with 2-oxoethyl benzo[d][1,2,3]triazin-4(3H)-one under controlled conditions, typically in the presence of a suitable base such as potassium carbonate, and a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    • Temperature: Approximately 80°C.

    • Reaction time: 4-6 hours.

  • Industrial Production Methods

    • The process is upscaled using continuous flow reactors to ensure consistent quality and yield.

    • Solvents like dichloromethane or acetonitrile are employed, with efficient stirring and temperature control.

    • Purification is achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The methoxy group can be oxidized to a hydroxy group using reagents like pyridinium chlorochromate (PCC).

    • Oxidation conditions include mild temperatures and an inert atmosphere.

  • Reduction

    • The carbonyl group in the benzo[d][1,2,3]triazin-4(3H)-one moiety can be reduced to an alcohol using sodium borohydride or lithium aluminum hydride.

    • Conditions: Room temperature, followed by aqueous work-up.

  • Substitution

    • Halogenation reactions can introduce halogens at specific positions using reagents like N-bromosuccinimide (NBS) under photolytic conditions.

    • Aromatic substitution can also occur using electrophilic reagents like sulfur trioxide or nitrating agents.

Common Reagents and Conditions

  • Oxidation: : PCC, Jones reagent, oxygen in the presence of a catalyst.

  • Reduction: : NaBH₄, LiAlH₄, catalytic hydrogenation.

  • Substitution: : NBS, halogen gases, SO₃, nitration mixture (HNO₃/H₂SO₄).

Major Products Formed

  • Hydroxy derivatives, halogenated compounds, reduced alcohols, and nitrated aromatics.

Scientific Research Applications

This compound has found applications across multiple disciplines:

  • Chemistry

    • Used as a building block for synthesizing more complex molecules.

    • Acts as a ligand in coordination chemistry due to its nitrogen and oxygen donor atoms.

  • Biology

    • Investigated for its interaction with various biological targets, including enzymes and receptors.

    • Potential inhibitor or activator in biochemical pathways.

  • Medicine

    • Explored for its potential pharmacological properties, such as anti-inflammatory, analgesic, and anti-cancer activities.

    • Basis for the development of new therapeutic agents.

  • Industry

    • Used in the synthesis of dyes and pigments.

    • Role in the production of materials with specific electronic properties.

Mechanism of Action

The mechanism by which 3-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d][1,2,3]triazin-4(3H)-one exerts its effects involves:

  • Molecular Targets: : Binding to specific receptors or enzymes, modulating their activity.

  • Pathways Involved: : Influences signal transduction pathways, potentially altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d][1,2,3]triazin-4(3H)-one: stands out due to its unique structural features that impart specific chemical and biological properties.

  • Other compounds in the same family include:

    • 3-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-benzo[d][1,2,3]triazine.

    • 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-benzo[d][1,2,3]triazine.

    • 3-(2-(6-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-benzo[d][1,2,3]triazine.

By comparing This compound with its analogs, researchers can identify unique attributes that make it a valuable molecule for further study and application.

Properties

IUPAC Name

3-[2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-26-15-7-6-14-11-22(9-8-13(14)10-15)18(24)12-23-19(25)16-4-2-3-5-17(16)20-21-23/h2-7,10H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDJRGOBXFPVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4N=N3)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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